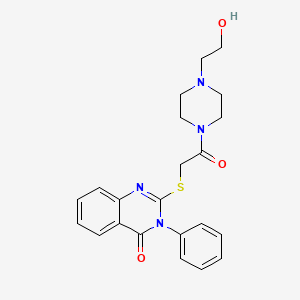
2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stability Studies
Study of the Stability Under Stressful Conditions : A study aimed to explore the stability of a quinazoline derivative, similar to the mentioned compound, under various stressful conditions, such as high temperature, light exposure, and different pH levels. The compound demonstrated stability against UV radiation, high temperatures, and oxidants but showed instability in hydrolytic conditions, particularly in alkaline environments. This research provides insights into the chemical's durability and potential degradation pathways, crucial for developing pharmaceutical formulations and materials handling guidelines (Gendugov et al., 2021).
Antiproliferative Activities
Synthesis, Binding Affinity, and Antiproliferative Effects : This research focused on synthesizing derivatives incorporating the quinazoline moiety, evaluating their binding affinity to estrogen receptors, and assessing their antiproliferative activities against cancer cell lines. Several compounds demonstrated significant anti-proliferative effects, indicating potential therapeutic applications in cancer treatment. The study underscores the importance of structural modifications to enhance biological activity and provides a foundation for future drug development efforts (Parveen et al., 2017).
Pharmacological Applications
Potential Antidepressant Drugs : Another investigation explored the design, synthesis, and pharmacological testing of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinazoline ring, to assess their potential as antidepressant drugs. The study revealed that certain derivatives exhibit promising antidepressant activity, highlighting the therapeutic potential of quinazoline derivatives in treating depression (Alhaider et al., 1985).
Properties
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-15-14-24-10-12-25(13-11-24)20(28)16-30-22-23-19-9-5-4-8-18(19)21(29)26(22)17-6-2-1-3-7-17/h1-9,27H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGITDOAROOJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

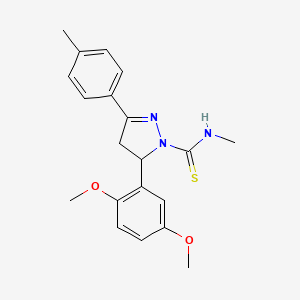
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)

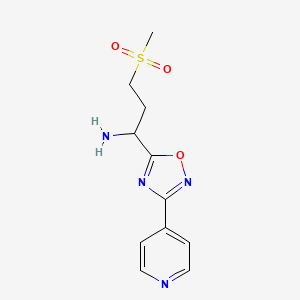
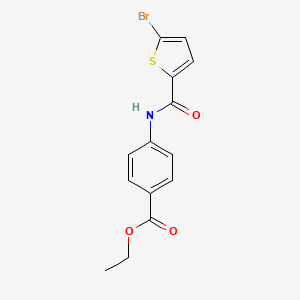
![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
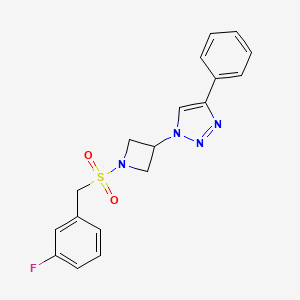
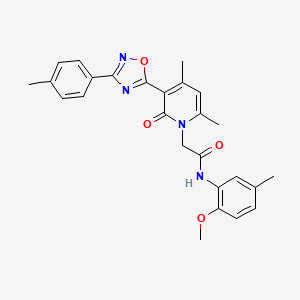
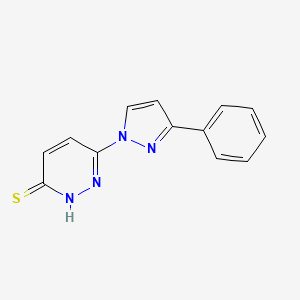
![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

